- Enantioselective Approach to 13a-Methylphenanthroindolizidine AlkaloidsJournal of Organic Chemistry, 2012, 77(18), 7981-7987,
Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)
![(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one structure](https://www.kuujia.com/scimg/cas/97538-67-5x500.png)
97538-67-5 structure
Product name:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Chemical and Physical Properties
Names and Identifiers
-
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
- (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE
- (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one
- (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- C7H8Cl3NO2
- GWQBXRYSVSZLSL-UJURSFKZSA-N
- SB22734
- VC30668
- (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)
- AKOS016003683
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one
- AS-11205
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-
- CS-0035467
- (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one
- T2902
- SCHEMBL1054805
- (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one
- Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one
- MFCD08274464
- 97538-67-5
- (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
- MDL: MFCD08274464
- Inchi: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1
- InChI Key: GWQBXRYSVSZLSL-UJURSFKZSA-N
- SMILES: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl
Computed Properties
- Exact Mass: 242.96200
- Monoisotopic Mass: 242.962
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Tautomer Count: 2
- XLogP3: 2.5
- Surface Charge: 0
Experimental Properties
- Color/Form: Odorless crystal
- Density: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 109.0 to 113.0 deg-C
- Boiling Point: 338.6 °C at 760 mmHg
- Flash Point: 158.6 °C
- Refractive Index: 1.573
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
- PSA: 29.54000
- LogP: 1.64180
- Solubility: Not determined
- Optical Activity: [α]/D 29 to 34°, c = 2 in toluene
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Store at 0-5 ° C
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-100G |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 100g |
¥ 1,848.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-5G |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 5g |
¥ 198.00 | 2023-04-12 | |
ChemScence | CS-0035467-25g |
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 25g |
$124.0 | 2022-04-26 | ||
TRC | T895760-2.5g |
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |
97538-67-5 | 2.5g |
$ 95.00 | 2022-06-02 | ||
Apollo Scientific | OR316050-25g |
(3R)-Trichloromethyl-cis-Tetrahydropyrrolo[1,2-c]oxazol-1-one |
97538-67-5 | 98% | 25g |
£68.00 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160945-5g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | >98.0%(GC) | 5g |
¥244.90 | 2023-09-01 | |
TRC | T895760-250mg |
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |
97538-67-5 | 250mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM109240-50g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 50g |
$216 | 2021-08-06 | |
abcr | AB205756-10 g |
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |
97538-67-5 | 98% | 10 g |
€154.90 | 2023-07-20 | |
abcr | AB205756-100 g |
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |
97538-67-5 | 98% | 100 g |
€715.10 | 2023-07-20 |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Chloroform ; reflux
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Chloroform ; reflux
Reference
- Synthesis and crystal structure of N-formyl-L-proline benzylamideXibei Shifan Daxue Xuebao, 2010, 46(5), 64-67,
Production Method 3
Reaction Conditions
1.1 Solvents: Chloroform ; reflux
Reference
- The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985,
Production Method 4
Reaction Conditions
1.1 Solvents: Chloroform ; 6 h, reflux
Reference
- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)Tetrahedron, 2005, 61(42), 10018-10035,
Production Method 5
Reaction Conditions
1.1 Solvents: Chloroform ; 6 h, reflux
Reference
- First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline CChemical Communications (Cambridge, 2019, 55(27), 3931-3934,
Production Method 6
Reaction Conditions
1.1 Solvents: Ethyl acetate ; reflux
Reference
- A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino AcidsOrganic Letters, 2016, 18(8), 1888-1891,
Production Method 7
Reaction Conditions
1.1 Solvents: Chloroform ; 6 h, reflux
Reference
- Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimicsChemistry - A European Journal, 2006, 12(24), 6315-6322,
Production Method 9
Reaction Conditions
1.1 Solvents: Chloroform ; 4.5 h, reflux
Reference
- Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compoundsTetrahedron: Asymmetry, 2005, 16(12), 2075-2080,
Production Method 10
Reaction Conditions
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Reference
- Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformationChemistry - A European Journal, 2015, 21(23), 8464-8470,
Production Method 11
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Reference
- Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation, China, , ,
Production Method 12
Reaction Conditions
1.1 Solvents: Chloroform ; 20 °C; 3 h, reflux
Reference
- Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and prolineTetrahedron: Asymmetry, 2002, 13(20), 2229-2234,
Production Method 13
Reaction Conditions
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Reference
- Structural mimetics of proline-rich peptides and use of same, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Solvents: Chloroform ; 6 h, reflux
Reference
- Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Solvents: Chloroform
Reference
- Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reactionEuropean Journal of Organic Chemistry, 2008, (1), 164-170,
Production Method 16
Reaction Conditions
1.1 Solvents: Acetonitrile ; 2.5 h, rt
Reference
- Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide MimeticsJournal of Organic Chemistry, 2006, 71(1), 97-102,
Production Method 17
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Reference
- Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia, China, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Toluene ; 6 h, 57 - 63 °C
Reference
- Process for preparation of α-methyl-L-proline, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Solvents: Acetonitrile ; overnight, rt
Reference
- Click chemistry. A straightforward route to decorated prolinesSynlett, 2007, (18), 2882-2884,
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Purity:99%/99%
Quantity:10g/100g
Price ($):165.0/252.0